molecular formula C9H10N2S B13203020 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine

1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine

Cat. No.: B13203020
M. Wt: 178.26 g/mol
InChI Key: LEGSILFBZBBZMD-UHFFFAOYSA-N
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Description

1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine is an organic compound with a unique structure that combines a thieno ring and a pyridine ring

Preparation Methods

The synthesis of 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine typically involves multi-step reactions. One common synthetic route starts with the preparation of the thieno[3,2-b]pyridine core, followed by the introduction of the ethan-1-amine group. The reaction conditions often involve the use of reagents such as bromine, potassium carbonate, and palladium catalysts. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

1-thieno[3,2-b]pyridin-6-ylethanamine

InChI

InChI=1S/C9H10N2S/c1-6(10)7-4-9-8(11-5-7)2-3-12-9/h2-6H,10H2,1H3

InChI Key

LEGSILFBZBBZMD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=CS2)N=C1)N

Origin of Product

United States

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